Docosa-4,7,10,13,15,19-hexaenoic acid
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Overview
Description
Preparation Methods
Docosa-4,7,10,13,15,19-hexaenoic acid can be synthesized through various methods. One common method involves the elongation and desaturation of alpha-linolenic acid, a shorter omega-3 fatty acid . This process involves a series of enzyme-catalyzed reactions that add carbon atoms and introduce double bonds at specific positions along the fatty acid chain . Industrial production methods often involve the extraction of docosahexaenoic acid from fish oil or algae oil, which are rich sources of this compound .
Chemical Reactions Analysis
Docosa-4,7,10,13,15,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxygen, hydrogen, and halogens . For example, oxidation of docosahexaenoic acid can lead to the formation of various oxidation products, such as hydroperoxides and aldehydes . Reduction reactions can convert docosahexaenoic acid into saturated fatty acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Docosa-4,7,10,13,15,19-hexaenoic acid has numerous scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it plays a crucial role in the structure and function of cell membranes, particularly in the brain and retina . In medicine, docosahexaenoic acid is studied for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions . In industry, it is used in the production of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of docosa-4,7,10,13,15,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins . It modulates the activity of various ion channels, receptors, and enzymes, thereby affecting cellular signaling pathways . For example, docosahexaenoic acid can activate retinoid X receptors and modulate the transport of choline, glycine, and taurine . It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation .
Comparison with Similar Compounds
Docosa-4,7,10,13,15,19-hexaenoic acid is unique among omega-3 fatty acids due to its high degree of unsaturation and its specific role in the brain and retina . Similar compounds include eicosapentaenoic acid and alpha-linolenic acid . Eicosapentaenoic acid has five double bonds and is also an omega-3 fatty acid, but it is less abundant in the brain and retina compared to docosahexaenoic acid . Alpha-linolenic acid has three double bonds and serves as a precursor for the synthesis of both docosahexaenoic acid and eicosapentaenoic acid .
Properties
CAS No. |
149234-03-7 |
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Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
docosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-10,12-13,15-16,18-19H,2,5-6,11,14,17,20-21H2,1H3,(H,23,24) |
InChI Key |
XXWWZPCJYDKKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
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